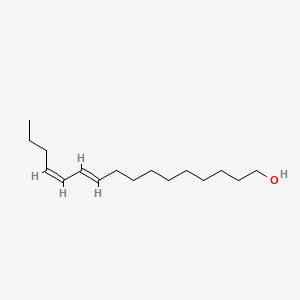

(10Z,12E)-10,12-Hexadecadien-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

1002-94-4 |

|---|---|

Molecular Formula |

C16H30O |

Molecular Weight |

238.41 g/mol |

IUPAC Name |

(10Z,12E)-hexadeca-10,12-dien-1-ol |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4+,7-6- |

InChI Key |

CIVIWCVVOFNUST-DEQVHDEQSA-N |

Isomeric SMILES |

CCC/C=C/C=C\CCCCCCCCCO |

Canonical SMILES |

CCCC=CC=CCCCCCCCCCO |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Bombykol

Precursor Molecules and Early Steps in Bombykol (B110295) Synthesis

Bombykol is synthesized de novo in the pheromone gland cells of Bombyx mori from acetyl-CoA via the conventional long-chain fatty acid synthesis (FAS) pathway. rsc.orgfrontiersin.orgnih.gov The initial precursor is the C16 fatty acyl palmitoyl-CoA, which is derived from acetyl-CoA. wikipedia.orgrsc.orgoup.com

Prior to adult emergence, the PG cells rapidly accumulate numerous lipid droplets (LDs) within their cytoplasm. tandfonline.comnih.gov These LDs serve as a crucial reservoir for the de novo synthesized bombykol precursor, 10,12-hexadecadienoate. tandfonline.comnih.gov This precursor is primarily deposited in the LDs in the form of triacylglycerols (TAGs), predominantly at the sn-1 and sn-3 positions of the glycerides. nih.gov The acyl carrier protein (BmACP) plays an essential role in the biosynthesis of the palmitic acid precursor via the canonical FAS pathway during pheromonogenesis, and its suppression significantly reduces bombykol production and affects LD accumulation. nih.govresearchgate.net Another molecule, fatty acid transport protein (BmFATP), also contributes to populating the TAGs within cytoplasmic LDs. tandfonline.comnih.gov

Enzymatic Transformations and Key Regulatory Enzymes in Bombykol Production

The conversion of palmitoyl-CoA to bombykol involves a series of desaturation and reductive modification steps. wikipedia.orgoup.com

Desaturase enzymes are critical for introducing double bonds into the fatty acyl chain. mdpi.com In Bombyx mori, a bifunctional Δ11, Δ10,12-fatty acyl desaturase, Bmpgdesat1 (also referred to as Desat1), is responsible for catalyzing both consecutive desaturation steps. wikipedia.orgnih.govusda.govresearchgate.net This enzyme produces the monoene (11Z)-hexadecenoyl-CoA and subsequently the diene (10E,12Z)-10,12-hexadecadienoyl-CoA, which is the immediate acyl precursor to bombykol. wikipedia.org Bmpgdesat1 is highly expressed in the pheromone gland and its functional characterization through a yeast expression system confirmed its role in catalyzing these desaturation steps. frontiersin.orgmdpi.comusda.gov Targeted disruption of Bmpgdesat1 by RNA interference significantly reduces bombykol production. researchgate.net

Fatty acyl reductases (FARs) are key enzymes in the biosynthesis of moth sex pheromones, converting fatty acyl precursors into their corresponding alcohols. nih.govpnas.org In Bombyx mori, the pheromone gland-specific fatty acyl reductase (pgFAR) plays a crucial role in the final reductive modification step of bombykol biosynthesis. wikipedia.orgnih.govmdpi.comnih.gov This enzyme exhibits strong substrate specificity, preferentially reducing the bombykol precursor, (10E,12Z)-10,12-hexadecadienoate, to the final alcohol product, bombykol. usda.govnih.gov Functional expression studies in Saccharomyces cerevisiae have confirmed that B. mori pgFAR is an alcohol-generating long-chain FAR with distinct substrate specificity, showing a strong preference for the (E,Z)-10,12-hexadecadienoic acid precursor. nih.gov The expression of pgFAR is specific to the pheromone gland and begins shortly before adult eclosion. nih.gov

While bombykol is the major sex pheromone component in Bombyx mori, the domestic silkworm also produces a minor component, bombykal (B13413) ((E,Z)-10,12-hexadecadienal), typically in an 11:1 ratio with bombykol. mdpi.comnih.govnih.gov The wild ancestor, B. mandarina, primarily utilizes only bombykol. mdpi.comnih.gov This difference in pheromone composition is attributed to the terminal pathway enzymes. mdpi.com

Alcohol oxidases (AOs) are involved in the conversion of fatty alcohols, like bombykol, into analogous aldehyde pheromones, such as bombykal. mdpi.comnih.govuva.nl In B. mori, four alcohol oxidases (BmorAO1, BmorAO2, BmorAO3, and BmorAO4) have been identified as potential candidates involved in the terminal pathway. nih.govnih.govsciencegate.app Conversely, aldehyde reductases (ARs) can convert aldehydes back to alcohols. nih.govuva.nlresearchgate.net BmorAR1 is a key aldehyde reductase identified in the pheromone glands of B. mori, showing high and specific expression, and its transcriptional level decreases significantly after mating. nih.gov Aldehyde oxidases (AOXs), such as BmorAOX5, can also metabolize aldehydes into carboxylic acids. nih.govnih.govresearchgate.net These enzymes contribute to the precise regulation of the pheromone blend. uva.nl

Function of Fatty Acyl Reductases (e.g., pgFAR) in Bombykol Production

Genetic Regulation of Bombykol Biosynthesis Genes

The genes involved in bombykol biosynthesis, including Bmpgdesat1, pgFAR, and pgACBP (pheromone gland-specific acyl-CoA binding protein), are predominantly expressed in the pheromone gland. frontiersin.orgresearchgate.netnii.ac.jp Their transcriptional levels are synchronously upregulated on the day prior to eclosion, indicating that their transcription is regulated by factors other than Pheromone Biosynthesis-Activating Neuropeptide (PBAN). frontiersin.org This pre-eclosion upregulation ensures that the enzymatic machinery for bombykol synthesis is ready before the adult moth emerges. frontiersin.orgplos.org

Hormonal Control of Pheromone Production (e.g., Pheromone Biosynthesis-Activating Neuropeptide - PBAN)

Pheromone biosynthesis in moths is primarily regulated by the neurohormone Pheromone Biosynthesis-Activating Neuropeptide (PBAN). wikipedia.orgfrontiersin.orgfrontiersin.orgwikipedia.org PBAN is a 33-amino acid peptide that originates in the subesophageal ganglion and is released into the hemolymph, acting directly on the pheromone gland cells. frontiersin.orgfrontiersin.orgwikipedia.orgnih.govnih.gov

Upon adult emergence, PBAN stimulates bombykol production. nih.gov The activation of the PBAN receptor (PBANR), a G-protein coupled receptor located in the PG cell membrane, triggers a signal cascade that leads to an increase in intracellular calcium levels. tandfonline.comwikipedia.orgnii.ac.jptandfonline.com This calcium influx is crucial for activating various key enzymes in the terminal steps of pheromone biosynthesis. wikipedia.orgtandfonline.com

PBAN's main regulatory role is in the reduction of the acyl group, the final step in bombykol biosynthesis. oup.comtandfonline.comnih.govjst.go.jp While the initial steps of fatty acid synthesis and desaturation proceed even without PBAN stimulation, the final reduction step to produce bombykol only occurs in PBAN-treated glands. oup.comtandfonline.comjst.go.jp PBAN also stimulates the lipolysis of the stored triacylglycerols in lipid droplets, releasing the 10,12-hexadecadienoate precursor for final modification. tandfonline.comnih.govplos.org This indicates that PBAN coordinately activates both the release of the stored precursor and its conversion to bombykol. tandfonline.com

The Bombyx lipid storage droplet protein-1 (BmLsd1), a homolog of mammalian perilipin, is activated by Ca2+/calmodulin-dependent protein kinase II (BmCaMKII)-mediated phosphorylation, rather than protein kinase A, which is essential for PBAN-mediated lipid droplet lipolysis. frontiersin.orgplos.org

Molecular and Cellular Mechanisms of Bombykol Perception

Olfactory System Architecture in Bombyx mori Relevant to Bombykol (B110295) Detection

The initial stages of bombykol perception occur within specialized structures on the male Bombyx mori antennae, which are exquisitely adapted for chemical communication.

Antennal Morphology and Sensillum Organization (e.g., Sensilla Trichodea)

Male Bombyx mori possess prominent, comb-shaped antennae, serving as their primary olfactory organs, optimized for detecting airborne odorants, particularly bombykol frontiersin.orgnih.govrsc.org. These antennae typically measure around 6 mm in length frontiersin.orgresearchgate.net. The surface of each male antenna is densely covered with approximately 25,000 hair-like olfactory sensilla frontiersin.orgrsc.org. Among the various morphological types of sensilla, the long sensilla trichodea are the most abundant, constituting about 75% of the total, and are specifically tuned for bombykol detection frontiersin.orgpnas.org. Each long sensillum trichodeum generally houses two specialized olfactory receptor neurons (ORNs) royalsocietypublishing.orgresearchgate.net. One ORN is highly sensitive to bombykol, while the other responds to bombykal (B13413), an oxidized derivative of bombykol that acts as a behavioral antagonist frontiersin.orgroyalsocietypublishing.orgresearchgate.netnih.govmpg.de. This specialized organization allows the male moth to detect minute quantities, potentially even single molecules, of bombykol with remarkable sensitivity and specificity anl.govamazonaws.comresearchgate.net.

Sensillar Lymph Composition and Microenvironment

Once pheromone molecules enter the sensillum through small pores in the cuticular wall, they encounter the sensillar lymph, an aqueous environment that surrounds the dendrites of the olfactory receptor neurons nih.govrsc.orgpnas.orgmpg.depnas.org. This lymph is characterized by a high concentration of soluble proteins, primarily pheromone-binding proteins (PBPs), which can reach concentrations of 10-20 mM (approximately 160 mg/mL) nih.govresearchgate.netpnas.orgpnas.org. In addition to PBPs, the sensillar lymph contains odorant degrading enzymes (ODEs) frontiersin.orgrsc.orgamazonaws.comnih.govescholarship.org. These enzymes are crucial for deactivating pheromones after receptor interaction, facilitating rapid signal termination and enabling the moth to respond to fluctuating pheromone plumes rsc.orgnih.gov. The pH of the bulk sensillar lymph is typically around 6.5 pnas.orgescholarship.orgnih.gov. However, a critical microenvironmental feature is a localized pH gradient, with a more acidic pH (below 5.8) near the dendritic membrane surface where the olfactory receptors are situated frontiersin.organl.govamazonaws.compnas.orgescholarship.orgnih.govrcsb.orgpdbj.orgexlibrisgroup.com. This pH gradient plays a pivotal role in regulating the binding and release of bombykol by PBPs frontiersin.organl.govamazonaws.compnas.orgescholarship.orgnih.govrcsb.orgpdbj.orgexlibrisgroup.com.

Bombykol Binding Proteins (BBPs) and Ligand Transport

Pheromone Binding Proteins (PBPs) are essential components of the perireceptor events, mediating the transport of hydrophobic bombykol molecules through the aqueous sensillar lymph to their specific receptors.

Structure and Function of Pheromone Binding Proteins (e.g., BmPBP1)

Pheromone Binding Proteins (PBPs) are small, soluble proteins belonging to the odorant-binding protein (OBP) family, and are highly expressed in the male antennae of moths frontiersin.orgnih.govpnas.orgresearchgate.netbbk.ac.uknih.gov. In Bombyx mori, BmPBP1 is a well-studied PBP critical for the initial solubilization and transport of bombykol frontiersin.orgamazonaws.com. These proteins are synthesized by accessory cells (trichogen or tormogen cells) and secreted into the sensillar lymph frontiersin.orgresearchgate.net. Their primary function is to solubilize hydrophobic pheromones, such as bombykol, in the aqueous sensillar lymph and facilitate their delivery to the G-protein coupled receptors located on the neural cell membrane nih.govrsc.organl.govpnas.orgmpg.deoup.comresearchgate.netnih.gov. Structural analyses of BmPBP1, utilizing X-ray crystallography and NMR, reveal a protein composed of six alpha-helices nih.govfrontiersin.org. Four of these helices form a hydrophobic binding pocket that completely encapsulates the bombykol molecule within the protein's core nih.govamazonaws.commpg.defrontiersin.org. The structural integrity of BmPBP1 is further stabilized by three disulfide bonds nih.gov.

Ligand Encapsulation and pH-Dependent Release Mechanisms

The transport of bombykol by PBPs involves a sophisticated process of ligand encapsulation and subsequent pH-dependent release. BmPBP1 efficiently encapsulates bombykol within its hydrophobic binding cavity, thereby solubilizing the pheromone in the aqueous sensillar lymph rsc.orgamazonaws.compnas.orgmpg.de. This encapsulation is vital as it protects bombykol from premature degradation by odorant degrading enzymes present in the lymph frontiersin.orgrsc.orgamazonaws.compnas.orgnih.govescholarship.org.

A hallmark of PBP function is its pH-dependent conformational change, which is pivotal for controlled ligand release frontiersin.organl.govamazonaws.compnas.orgpnas.orgpnas.orgescholarship.orgnih.govrcsb.orgpdbj.orgexlibrisgroup.comresearchgate.netfrontiersin.orgrcsb.org. BmPBP1 exists in two primary conformations: a basic form (BmPBP^B^) that predominates at neutral pH (e.g., pH 6.5 in the bulk sensillar lymph) and possesses an open binding site for ligand uptake, and an acidic form (BmPBP^A^) observed at lower pH values (e.g., pH 4.5 near the dendritic membrane) pnas.orgescholarship.orgnih.govrcsb.orgpdbj.orgfrontiersin.orgrcsb.org. The transition between these forms involves the C-terminal dodecapeptide segment (residues 131-142) pnas.orgescholarship.orgrcsb.orgfrontiersin.org. In the basic form, this segment is flexibly disordered on the protein surface. However, as the PBP approaches the more acidic environment near the neuronal membrane, this C-terminal segment folds into a seventh alpha-helix (α7) that occupies the bombykol binding cavity, effectively ejecting the pheromone molecule pnas.orgpnas.orgescholarship.orgrcsb.orgpdbj.orgexlibrisgroup.comresearchgate.netfrontiersin.orgrcsb.org. This localized pH drop is sufficient to trigger the conformational switch, leading to the release of bombykol in close proximity to the olfactory receptor proteins (e.g., BmOR1) frontiersin.organl.govamazonaws.compnas.orgpnas.orgescholarship.orgnih.govpdbj.org.

Kinetic studies highlight the efficiency of this process: the half-life for bombykol uptake by BmPBP is approximately 1 ms (B15284909), and the pH-dependent release has a half-life of about 9.3 ms researchgate.netpnas.org. This rapid kinetics is essential for the moth's ability to navigate by following pheromone plumes pnas.org. Furthermore, the binding affinity of BmPBP1 for bombykol is significantly higher at pH 7 (K_D = 105 nM) compared to pH 5 (K_D = 1,600 nM), reinforcing the role of pH in regulating ligand release pnas.org.

Table 1: Key Kinetic and Binding Parameters of Bombykol and BmPBP1

| Parameter | Value | Source |

| BmPBP concentration in sensillar lymph | 10-20 mM (approx. 160 mg/mL) | nih.govresearchgate.netpnas.orgpnas.org |

| Bombykol uptake "on" rate by BmPBP | 0.068 ± 0.01 µM⁻¹·s⁻¹ | pnas.org |

| Half-life for bombykol uptake (in vivo) | ≈1 ms | researchgate.netpnas.org |

| pH-dependent release rate (k) | 74.1 ± 0.32 s⁻¹ | pnas.org |

| Half-life for pH-dependent release (t½) | 9.3 ms | pnas.org |

| BmPBP binding affinity at pH 7 (K_D) | 105 nM | pnas.org |

| BmPBP binding affinity at pH 5 (K_D) | 1,600 nM | pnas.org |

| Degradation rate of free bombykol vs. PBP-bound | PBP-bound is 20,000-fold slower | nih.gov |

Role of PBPs in Ligand Specificity and Protection from Degradation

Pheromone Binding Proteins contribute significantly to both the specificity of ligand recognition and the protection of pheromone molecules from degradation within the olfactory system. While the ultimate selectivity of pheromone detection is often attributed to the olfactory receptors, PBPs play an active role in this discriminatory process nih.govanl.govpnas.orgoup.comnih.gov. Some studies suggest that BmPBP1 can selectively mediate a response to bombykol but not bombykal, indicating a degree of ligand specificity oup.comresearchgate.netnih.gov. Conversely, other research indicates that BmPBP1 binds bombykol and bombykal with similar affinities, suggesting its primary role might be to enhance sensitivity rather than strict selectivity, with the receptor performing finer discrimination pnas.orgbbk.ac.uknih.gov. The pH-tuned conformational polymorphism of BmPBP is hypothesized to enable selective uptake of bombykol at the sensillum pores and its precise release near the receptor, while compounds with lower binding affinity may be ejected prematurely and become susceptible to degradation pnas.orgescholarship.org.

A crucial function of PBPs is the protection of hydrophobic pheromone molecules from enzymatic breakdown by odorant degrading enzymes (ODEs) present in the sensillar lymph frontiersin.orgrsc.orgamazonaws.compnas.orgnih.govescholarship.org. By encapsulating bombykol within its binding cavity, PBPs shield it from these enzymes, dramatically reducing its degradation rate. For instance, bombykol bound to PBP is degraded approximately 20,000-fold more slowly than free pheromone nih.gov. This protection ensures that the pheromone can be efficiently transported to the receptor without being prematurely deactivated, thereby allowing for sustained and precise signaling frontiersin.orgrsc.orgamazonaws.compnas.orgnih.govescholarship.org. The C-terminal segment of BmPBP is particularly important in preventing binding at low pH, which further contributes to the controlled release mechanism pnas.org.

Pheromone Receptors (PRs) in Bombykol Olfaction

The specificity and sensitivity of bombykol detection are primarily mediated by dedicated pheromone receptors (PRs) expressed on the dendritic membranes of ORNs.

The primary receptor responsible for bombykol perception in Bombyx mori is B. mori olfactory receptor 1 (BmOR1). This receptor is male-specific and exclusively expressed in the pheromone receptor neurons found in the long sensilla trichodea of male antennae during late pupal and adult stages nih.govnih.govpnas.orgnih.gov. The BmOR1 gene is located on the Z sex chromosome and exhibits an eight-exon/seven-intron genomic structure nih.govnih.govpnas.org. While initially identified as a G protein-coupled olfactory receptor, subsequent research has clarified that insect odorant receptors, including BmOR1, function as ligand-ggated ion channels when complexed with the odorant co-receptor (Orco) nih.govnih.govnih.govfrontiersin.orgfrontiersin.orgplos.org.

| Receptor/Protein | Key Characteristics |

|---|---|

| BmOR1 | Primary bombykol receptor; male-specific expression in ORNs; eight-exon/seven-intron structure; forms ligand-gated ion channel with Orco. nih.govnih.govpnas.orgfrontiersin.org |

| Orco (BmOrco) | Odorant co-receptor; highly conserved; essential for OR localization and function; forms non-selective cation channel with BmOR1. nih.govfrontiersin.orgfrontiersin.orgplos.org |

| BmPBP1 | Pheromone Binding Protein; transports hydrophobic bombykol through sensillar lymph; contributes to specificity and protects pheromone from degradation. nih.govrsc.orgoup.comrcsb.orgnih.gov |

The journey of bombykol from the external environment to the receptor involves several crucial steps. Being a hydrophobic molecule, bombykol requires the assistance of Pheromone Binding Proteins (PBPs), specifically BmPBP1 in B. mori, to traverse the aqueous sensillar lymph surrounding the ORNs nih.govrsc.orgrcsb.orgnih.gov. BmPBP1 encapsulates bombykol, protecting it from degradation by odorant degrading enzymes (ODEs) and facilitating its transport to the dendritic membrane nih.govrsc.org. Upon nearing the receptor site, a pH change in the aqueous medium or interaction with charged sites around the receptor can induce a conformational change in the PBP, leading to the release of bombykol nih.govrsc.orgpnas.org.

BmOR1 exhibits remarkable selectivity for bombykol, particularly the natural (10E,12Z)-isomer, with other isomers eliciting little to no response nih.gov. While BmOR1 can respond to bombykal (an oxidized form of bombykol) at significantly higher concentrations, its primary specificity lies with bombykol nih.govnih.govoup.comnih.gov. The binding of bombykol to the BmOR1/BmOrco complex directly gates a non-selective cation channel, leading to a rapid influx of ions and the generation of an electrical signal nih.govfrontiersin.orgfrontiersin.orgresearchgate.net. This direct gating mechanism, often referred to as ionotropic, suggests that G protein-mediated cascades may not be directly involved in the initial activation, though they might play a modulatory role nih.govfrontiersin.org. The sensitivity of bombykol-sensitive ORNs is extraordinarily high, with a single pheromone molecule estimated to be sufficient to evoke an electrical signal nih.govfrontiersin.orgmpg.de. However, in some heterologous expression systems, the onset and termination of the BmOR1 response can be slow, potentially due to the absence of accessory proteins like Sensory Neuron Membrane Protein 1 (SNMP1) which are critical for rapid kinetics in native systems pnas.orgpnas.orgplos.org.

| Ligand | BmOR1 Response (in presence of BmOrco) |

|---|---|

| Bombykol ((10E,12Z)-hexadeca-10,12-dien-1-ol) | Robust, dose-dependent activation; high sensitivity and specificity. nih.govnih.govoup.comnih.gov |

| Bombykal ((10E,12Z)-hexadeca-10,12-dienal) | Response at significantly higher concentrations (e.g., 10-fold higher threshold); less sensitive than to bombykol. nih.govnih.govoup.comnih.gov |

| Other Bombykol Isomers | Very little or no response. nih.gov |

Molecular Identification and Genomic Organization of Bombykol Receptors (e.g., BmOR1)

Odorant Co-Receptors (Orco) and Their Role in Bombykol Signaling

The functionality of insect odorant receptors, including BmOR1, is critically dependent on the Odorant Co-receptor (Orco), also known as Or83b or BmOR2 frontiersin.orgfrontiersin.orgplos.orgpnas.orgmdpi.com. Orco is a highly conserved non-canonical member of the odorant receptor family. It does not directly bind odorants, but rather serves as a crucial chaperone, facilitating the proper localization of conventional odorant receptors, such as BmOR1, to the dendritic membrane of ORNs frontiersin.orgfrontiersin.org.

Together, BmOR1 and Orco form a heteromeric complex that functions as a ligand-gated non-selective cation channel nih.govnih.govfrontiersin.orgfrontiersin.orgplos.orgresearchgate.netmdpi.com. The binding of bombykol to BmOR1 directly triggers the opening of this channel, allowing the influx of cations and initiating the neuronal signal nih.govfrontiersin.orgfrontiersin.org. Genetic studies have underscored Orco's indispensable role; deletion or silencing of the Orco gene in Bombyx mori leads to a severe impairment of olfactory sensitivity and related behaviors, including mating selection in response to pheromones frontiersin.orgmdpi.comresearchgate.net. While the primary mechanism is ionotropic, some studies suggest that both ionotropic (rapid, direct cation influx) and metabotropic (G protein-coupled, slower, prolonged currents) pathways might coexist, with Orco potentially involved in both nih.govfrontiersin.orgfrontiersin.org. Furthermore, the activity of the BmOR1/BmOrco channel can be negatively modulated by extracellular cyclic nucleotides, such as cGMP, which may play a role in adjusting the sensitivity of bombykol-sensitive ORNs and in adaptation to pheromone stimuli nih.govplos.org.

Ion Channels and Electrophysiological Responses to Bombykol at the Peripheral Level

The detection of bombykol at the peripheral level in male Bombyx mori antennae elicits distinct electrophysiological responses in the ORNs. These responses are characterized by "elementary receptor potentials" (ERPs), which are transient negative deflections of the resting trans-epithelial potential, and subsequent nerve impulses nih.govfrontiersin.orgmpg.deoup.comresearchgate.netnih.govpnas.orgresearchgate.net. The OR/Orco complex acts as a non-selective cation channel, permeable to ions such as Ca²⁺, Na⁺, and K⁺, leading to the depolarization of the ORN membrane and the generation of action potentials nih.govfrontiersin.orgfrontiersin.orgresearchgate.net.

While the direct gating by the OR/Orco complex is a primary mechanism, Gq-proteins and diacylglycerol-activated ion channels have also been implicated in the transduction process, particularly in general odorant-sensitive neurons and potentially in modulating pheromone responses nih.govnih.govfrontiersin.orgoup.com. Transient Receptor Potential (TRP) channels have been identified as being involved in calcium signaling related to sex pheromone production in female moths, and blockers of TRP channels have been shown to abolish bombykol production tandfonline.comnih.gov. However, their direct role in the reception of bombykol at the peripheral ORN level is less clear, with the OR/Orco complex being the central player in direct ligand-gated ion channel activity.

The remarkable sensitivity of Bombyx mori ORNs means that a single bombykol molecule can trigger an electrical signal, and these neurons also exhibit extremely high selectivity, generally responding only to the specific pheromone component nih.govfrontiersin.orgmpg.de. For efficient orientation and tracking of intermittent pheromone stimuli, rapid signal termination is crucial. This rapid inactivation of bombykol after receptor activation is facilitated by pheromone degrading enzymes, such as alcohol oxidase, which oxidize bombykol into inactive compounds nih.gov. Additionally, accessory proteins like Sensory Neuron Membrane Protein 1 (SNMP1) contribute to the rapid activation and inactivation kinetics of pheromone receptors, ensuring swift onset and termination of ORN responses plos.orgsdbonline.org.

Neural Processing and Integration of Bombykol Signals

Peripheral Olfactory Neuron Responses to Bombykol (B110295)

Olfactory receptor neurons (ORNs) located in the long sensilla trichodea on the male silkmoth's antennae are the primary detectors of Bombykol frontiersin.org. These neurons exhibit extreme sensitivity, with theoretical calculations suggesting that the detection of as few as 170 molecules of Bombykol can trigger sexual behavior in the male moth pnas.org. Electrophysiological studies indicate that a single Bombykol molecule is sufficient to elicit a nerve impulse in these specialized ORNs frontiersin.orgmpg.de.

Bombykol-sensitive ORNs, specifically those expressing the Bombykol receptor (BmOR1), project their axons directly to the primary olfactory center, the antennal lobe (AL) frontiersin.orgjneurosci.org. These peripheral neurons are highly selective, generally responding only to Bombykol, although they may show responses to other pheromone components like Bombykal (B13413) at significantly higher concentrations (e.g., 10,000-fold stronger stimulus loads) frontiersin.orgmpg.de. The responses of these ORNs can be described as a power function of odorant concentration, and their phasic firing patterns are crucial for eliciting sustained upwind flight towards the pheromone source psu.eduusda.gov.

Antennal Lobe Organization and Glomerular Processing of Bombykol Cues

The antennal lobe (AL) serves as the primary olfactory processing center in insects, where ORN axons synapse with local interneurons (LNs) and projection neurons (PNs) within spherical neuropils called glomeruli wur.nl.

In male moths, the AL contains a specialized pheromone-processing unit known as the Macroglomerular Complex (MGC) pnas.orgneuroinf.jp. The MGC is subdivided into several distinct glomeruli, including the toroid, cumulus, and horseshoe neuroinf.jpfrontiersin.orgnih.govplos.org. The toroid glomerulus is specifically dedicated to processing information related to Bombykol pnas.orgjneurosci.orgneuroinf.jpnih.gov. Olfactory receptor neurons responsive to Bombykol project exclusively to the toroid glomerulus within the MGC jneurosci.orgneuroinf.jp. For instance, ORNs expressing BmOR1, the Bombykol receptor, deliver Bombykol information to the toroid jneurosci.orgpnas.org. In contrast, ORNs sensitive to Bombykal (another pheromone component) project to the cumulus glomerulus neuroinf.jpfrontiersin.orgnih.gov.

Within the AL, the information from Bombykol-sensitive ORNs is processed and amplified. A high convergence ratio exists between ORNs and PNs; for example, approximately 17,000 Bombykol-sensitive ORNs in a male B. mori antenna converge onto about 40 PNs frontiersin.orgoup.com. This convergence allows for spatial integration of weak ORN activities, leading to strong neural responses in PNs frontiersin.org.

Projection neurons (PNs) innervating the toroid glomerulus exhibit high selectivity and respond exclusively to Bombykol frontiersin.orgnih.govpnas.org. While individual ORNs show a sensitivity approximately 1,000-fold lower than PNs tuned to the same pheromone, the AL network amplifies these inputs pnas.org. Studies have shown that the application of Bombykol, even in mixtures with host plant volatiles like cis-3-hexen-1-ol (B126655), can enhance the pheromonal responses of PNs innervating the MGC, further highlighting the AL's role in signal processing and integration nih.govresearchgate.netmdpi.com.

Table 1: Key Glomeruli and Their Pheromone Specificity in Bombyx mori MGC

| Glomerulus | Primary Pheromone Processed | ORN Receptor Type |

| Toroid | Bombykol | BmOR1 |

| Cumulus | Bombykal | BmOR3 |

Macroglomerular Complex (MGC) and Specific Glomeruli (e.g., Toroid)

Projection Neuron Activity and Higher Brain Centers in Bombykol Processing

Projection neurons (PNs) are the output neurons of the antennal lobe, relaying processed olfactory information to higher brain centers for further integration and behavioral generation frontiersin.orgwur.nltandfonline.comresearchgate.net.

PNs transmit olfactory information from the AL to two main higher-order olfactory centers: the mushroom body (MB) and the lateral protocerebrum (LP), also referred to as the lateral horn (LH) frontiersin.orgmdpi.comtandfonline.com. These projections occur via specific antennocerebral tracts (ACTs), including the inner antennocerebral tract (IACT), medial antennocerebral tract (MACT), and outer antennocerebral tract (OACT) oup.comresearchgate.netntnu.no.

Inner Antennocerebral Tract (IACT): The most prominent tract, originating from the AL and projecting to the calyces of the mushroom body and the inferior lateral protocerebrum (ILPC) oup.comntnu.no. PNs with dendrites in the toroid often send their axons through the IACT oup.com.

Medial and Outer Antennocerebral Tracts (MACT, OACT): These tracts also project directly from the AL to the lateral protocerebrum, with some PNs having cell bodies in the lateral cell group of the AL and sending terminal branches exclusively to the ILPC oup.comntnu.no.

The mushroom bodies are crucial for olfactory memory formation, while the lateral horn is involved in odor recognition tandfonline.com. PNs often have densely aggregated dendritic structures within a single glomerulus and long axons extending to these higher centers frontiersin.orgbiorxiv.org.

Information about Bombykol is spatially segregated and mapped within these higher brain centers. Toroid neurons, specifically those tuned to Bombykol, target a distinct region of the lateral horn, often referred to as the "delta area of the inferior lateral protocerebrum" (ΔILPC) pnas.orgresearchgate.netnih.govfrontiersin.org. This region is distinct from areas targeted by neurons processing other pheromone components or general odors nih.govfrontiersin.org.

The functional significance of this spatial mapping is profound: the primary pheromone component, Bombykol, targets a more medially located region within the lateral horn compared to neurons tuned to secondary components like Bombykal nih.govfrontiersin.org. This suggests that the importance of the signal substance for sexual attraction dictates its protocerebral target region, rather than its chemical identity or the size/location of its AL glomerulus nih.gov. Furthermore, Bombykol-responsive neurons connecting the ΔILPC to the superior medial protocerebrum (SMP) have been identified, indicating further hierarchical processing of this critical pheromone signal nih.gov.

Table 2: Projection Neuron Pathways and Higher Brain Targets for Bombykol Processing

| Antennocerebral Tract | Primary Target(s) | Role in Olfactory Processing |

| Inner ACT (IACT) | Mushroom Body Calyces, Inferior Lateral Protocerebrum (ILPC) | Olfactory memory, odor recognition |

| Medial ACT (MACT) | Inferior Lateral Protocerebrum (ILPC) | Odor recognition |

| Outer ACT (OACT) | Inferior Lateral Protocerebrum (ILPC) | Odor recognition |

Projection Neuron (PN) Pathways to Lateral Protocerebrum and Mushroom Body

Neural Circuitry Underlying Bombykol-Mediated Behaviors

The male silkmoth's ability to locate females relies on a specialized olfactory pathway that processes bombykol signals with remarkable specificity and sensitivity. Sex pheromone signals are initially detected by pheromone receptors, specifically BmOR1 for bombykol, expressed in olfactory receptor neurons (ORNs) located within the pheromone-sensitive sensilla trichodea on the male antennae. nih.govnih.govplos.orgresearchgate.net These ORNs are exceptionally sensitive, capable of generating an electrical signal even from a single bombykol molecule, and exhibit high selectivity, generally responding to only one pheromone component. nih.govfrontiersin.orgmpg.deamazonaws.com

The signals from these ORNs are then transmitted to the first olfactory processing center in the brain, the antennal lobe (AL). nih.govnih.govresearchgate.net Within the AL, bombykol information is specifically routed to a large glomerulus within the male-specific macroglomerular complex (MGC) known as the toroid. nih.govplos.orgjneurosci.orgpnas.orgpnas.orgplos.org From the toroid, projection neurons (PNs) receive and further process this information, relaying it to higher brain centers, including the mushroom body and lateral protocerebrum, which ultimately elicit orientation behavior towards females. nih.govnih.govresearchgate.netjneurosci.org The activation of bombykol receptor neurons alone is sufficient to trigger full sexual behavior, indicating a labeled-line coding for pheromone information in silkmoths. plos.org

Role of Local Interneurons (LNs) in Intraglomerular Modulation

The antennal lobe (AL) contains two primary types of interneurons: local interneurons (LNs) and projection neurons (PNs). While PNs transmit olfactory information to higher brain regions, LNs are involved in processing olfactory information locally within and between glomeruli of the deutocerebrum. frontiersin.orgpnas.orgpnas.org In the context of bombykol processing, LNs play a crucial role in intraglomerular modulation within the toroid. jneurosci.org

LNs connect to the glomeruli, including the MGC, and their arborizations are restricted to the cores of the glomeruli. frontiersin.orgplos.org Despite innervating numerous glomeruli across wide areas of the AL, detectable LN responses to bombykol are primarily confined to the toroid. plos.org Research indicates that LNs, particularly through GABAergic mechanisms, inhibit the temporal integration of strong inputs to PNs, thereby regulating PN responses in a stimulus-dependent manner. pnas.orgresearchgate.net This postsynaptic inhibition, especially at higher odorant concentrations, can reduce the duration of PN spike responses, rather than their peak instantaneous spike frequency. plos.org This mechanism suggests that LNs contribute to the AL's function as an odorant concentration differentiator, emphasizing changes in concentration rather than absolute concentration, which is crucial for efficient odorant source orientation. researchgate.net

Influence of Internal Factors on Neural Responses (e.g., Circadian Rhythms, Serotonin)

Pheromone-source searching behavior and the underlying neural responses to bombykol are dynamically modulated by various internal factors, including circadian rhythms and associated serotonin (B10506) levels in the brain. nih.govfrontiersin.orgamazonaws.comneuroinf.jp

Circadian Rhythms: The sensitivity of male moths to bombykol exhibits a circadian variation. neuroinf.jpbiologists.com This daily fluctuation in sensitivity correlates strongly with changes in brain serotonin levels. neuroinf.jpbiologists.com For instance, serotonin levels in the brain are typically high during the daytime and low at night, mirroring the male moth's behavioral sensitivity to pheromone. neuroinf.jpbiologists.com This synchronization between internal physiological states and external pheromone release patterns (e.g., female calling times) allows male moths to efficiently locate females during their peak pheromone release window. researchgate.netbiologists.com

Serotonin: Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter known to modulate neuronal populations in the antennal lobe (AL). biologists.comwikipedia.org Artificial application of serotonin to the male silkworm brain has been shown to modify the neuronal response in the AL, leading to a modulation of pheromone sensitivity. researchgate.netbiologists.commultisubjectjournal.com Specifically, injecting serotonin (e.g., 10-4 M) into the brain can increase the sensitivity of male moths to pheromones. nih.govbiologists.comfrontiersin.org

The neuronal mechanisms underlying this increased sensitivity involve the enhancement of neural activity within the AL. nih.govbiologists.com Optical recordings using voltage-sensitive dyes have demonstrated that serotonin application selectively enhances the response of the toroid, the neuropil specialized in processing bombykol information, and also increases activity in several ordinary glomeruli. nih.govbiologists.comfrontiersin.orgresearchgate.net This enhancement includes an increase in both the maximum amplitude and duration of AL optical responses to electrical stimulation of the antennal nerve. biologists.comresearchgate.net The effect of serotonin on pheromone sensitivity is dose-dependent; for example, while 10-4 mol l-1 serotonin increases sensitivity, a higher concentration like 10-3 mol l-1 can have an opposite or decreasing effect on spike frequency. biologists.com These findings suggest that serotonin plays a vital role in controlling the male moth's sensitivity to female pheromones by modulating central olfactory neuron responses in the AL. neuroinf.jpbiologists.com

Table 1: Effect of Serotonin Concentration on Male Silkmoth Pheromone Sensitivity

| Serotonin Concentration (mol L-1) | Effect on Pheromone Sensitivity | Neural Activity in AL (Toroid) |

| 10-5 | Modulatory (observed) | Not specified in detail |

| 10-4 | Increased sensitivity biologists.com | Enhanced amplitude and duration biologists.comfrontiersin.org |

| 10-3 | Decreased sensitivity biologists.com | Decreased peak spike frequency biologists.com |

Behavioral Neuroethology of Bombykol Mediated Responses

Mate-Searching Behavior Elicited by Bombykol (B110295)

The primary function of bombykol is to attract male silkmoths to receptive females. This single pheromone component is sufficient to trigger the complete spectrum of sexual behaviors in male moths, including wing vibration, walking, upwind orientation, and attempts at copulation. frontiersin.orgnih.govnih.govnih.govbennington.edu The detection of bombykol initiates a programmed pheromone-source searching behavior. frontiersin.orgnih.gov

Male silkmoths possess large, feathery antennae that are highly specialized for detecting pheromones. rsc.orgamazonaws.com These antennae are covered with numerous chemosensory hairs, known as sensilla trichodea, which house the olfactory receptor neurons (ORNs) sensitive to bombykol. rsc.orgfrontiersin.orgamazonaws.combiologists.com Approximately half of the 17,000 sensilla on a male moth's antenna are specialized for bombykol detection, providing over 20 million pores through which bombykol molecules can diffuse. rsc.org Once a bombykol molecule enters a pore, it must traverse the sensillar lymph, an aqueous solution surrounding the receptor cells. Due to bombykol's hydrophobic nature, a pheromone binding protein (PBP), specifically BmorPBP, chaperones the molecule through this fluid to the pheromone receptor (BmOR1) on the neuronal membrane. wikipedia.orgrsc.orgmpg.de This PBP also protects the pheromone from enzymatic degradation in the lymph, ensuring its delivery to the receptor. rsc.org

Flight Orientation and Chemotaxis in Response to Bombykol Plumes

Upon detecting bombykol, male moths initiate a precise orientation behavior to locate the female. This involves tracking the elongated pheromone plume, often referred to as an "active space," which varies in shape and size depending on molecular weight and wind velocity. illinois.edu A crucial aspect of this mate-searching strategy is anemotaxis, where the male moth uses wind direction to orient itself and move upwind towards the pheromone source. bennington.eduillinois.edu

In a pheromone plume, flying moths typically exhibit a zigzagging flight pattern, which is a combination of upwind surges and lateral movements across the plume's longitudinal axis. rsc.orgbennington.eduillinois.edu This zigzagging allows the moth to maintain contact with the odor molecules and navigate towards the source. illinois.edu Similarly, walking Bombyx mori males respond to transient bombykol exposure with a surge in movement followed by a zigzagging walking pattern. bennington.edu Bilateral olfactory input is critical for accurate odor source localization and determining the initial walking direction. bennington.edubiologists.com Furthermore, male silkmoths engage in wing fanning behavior in the presence of female sex pheromone, even without flying. This fanning generates an unsteady airflow towards the antennae, enhancing air penetration through the feathery antennae and increasing the interception rate of pheromone molecules. biologists.com

Behavioral Thresholds and Sensitivity to Bombykol Concentrations

Male silkmoths demonstrate extraordinary sensitivity to bombykol, capable of detecting extremely low concentrations of the pheromone. This high sensitivity is attributed to the efficient capture of odorant molecules and their transport to the receptor neurons. researchgate.netcapes.gov.br Electrophysiological studies using radiolabeled bombykol have revealed that bombykol-sensitive ORNs are so sensitive that a single pheromone molecule can evoke an electrical signal. nih.govamazonaws.com

The behavioral threshold for male Bombyx mori has been quantified, showing responses to bombykol concentrations as low as 3,000 molecules per milliliter of air, presented at an air speed of 57 cm/s. researchgate.netcapes.gov.br This level of sensitivity is comparable to that of a dog's nose, despite the silkmoth having significantly fewer olfactory receptor neurons (17,000 bombykol receptor neurons per antenna compared to millions in a dog). nih.govresearchgate.netcapes.gov.br At the behavioral 50% threshold, a 1-second bombykol stimulus can induce approximately 950 impulses fired across the 17,000 neurons of one antenna over a 2-second period. nih.govresearchgate.net This translates to about 5.6% of the neurons firing an impulse, demonstrating a high signal-to-noise ratio. nih.gov

Research indicates that weak olfactory inputs, even those subthreshold for immediate behavioral response, can be amplified to suprathreshold levels through temporal integration in second-order projection neurons within the antennal lobe. pnas.org This temporal integration is inhibited by GABAergic mechanisms for strong inputs, suggesting a regulatory mechanism that allows for the detection of faint pheromone signals while preventing over-amplification of strong stimuli. pnas.org

Table 1: Behavioral Sensitivity to Bombykol in Bombyx mori

| Parameter | Value | Source |

| Behavioral Threshold (Air Conc.) | 3,000 molecules/mL (at 57 cm/s air speed) | researchgate.netcapes.gov.br |

| ORNs per Antenna (Bombykol-sensitive) | 17,000 | rsc.orgnih.govresearchgate.netcapes.gov.br |

| Impulses at 50% Behavioral Threshold | 950 impulses / 17,000 neurons (in 2s) | nih.govresearchgate.net |

| Minimum Molecules for Electrical Signal | Single molecule | nih.govamazonaws.com |

Modulation of Behavioral Responses by Internal and External Factors

The pheromone-source searching behavior elicited by bombykol can be dynamically modulated by various internal and external factors, allowing for fine-tuning of the male moth's response. frontiersin.orgnih.govamazonaws.com

Role of Minor Pheromone Components (e.g., Bombykal) as Modulators or Antagonists

Female Bombyx mori produce not only bombykol but also a minor pheromone component, bombykal (B13413) ([10,12-(E,Z)-hexadecadien-1-al]), typically in a ratio of about 10:1 (bombykol:bombykal) in their pheromone glands. frontiersin.orgnih.govbiorxiv.org While bombykol alone is sufficient to trigger full sexual behavior, bombykal does not initiate attraction but rather acts as a negative modulator or antagonist of bombykol-mediated responses. frontiersin.orgnih.govnih.govmpg.debiorxiv.org

The presence of bombykal in the pheromonal blend can significantly modulate the effectiveness of bombykol in evoking mating behavior. Research indicates that bombykal can elevate the behavioral threshold concentration for bombykol by up to 1000-fold. nih.govresearchgate.net The sensitivity of the bombykol receptor (BmOR1) to bombykal is considerably lower than to bombykol, with a threshold concentration for bombykal being at least 300 times higher (e.g., 100 nM for bombykol vs. 30 µM for bombykal). nih.gov However, unnaturally high concentrations of bombykal have been reported to induce wing flapping behavior in male silkmoths, suggesting a complex dose-dependent effect. nih.govnih.gov This antagonistic mechanism allows females to fine-tune the male's response and create precise attraction signals.

Influence of Non-Bombykol Odorants and Environmental Context

Beyond the primary pheromone components, other factors can influence the male silkmoth's behavioral responses to bombykol. Non-bombykol odorant stimuli can modulate pheromone-source searching behavior. frontiersin.orgnih.govamazonaws.com For instance, certain plant volatiles can act as rendezvous sites and, in some insects, combine with pheromones to enhance mate location. mdpi.com

Internal factors such as circadian rhythms and associated serotonin (B10506) levels in the brain also play a role in modulating pheromone-source searching behavior. frontiersin.orgnih.govamazonaws.com Environmental conditions can also impact chemical communication. For example, odorant molecules like bombykol can interact with aerosols in the air. Studies have shown that bombykol adsorbs onto aqueous aerosols, although its individual residence time on pure water surfaces is relatively short. aip.org This suggests that aerosols could influence chemical communication, potentially through collective effects or their more complex chemical composition. aip.org

Evolutionary Biology of Bombykol and Pheromone Communication Systems

Co-evolution of Pheromones and Pheromone Receptors in Lepidoptera

Pheromones and their cognate receptors have undergone a remarkable co-evolutionary journey in Lepidoptera, serving as critical determinants of reproductive isolation and subsequent speciation wikipedia.orgthegoodscentscompany.comthegoodscentscompany.comherts.ac.uk. Male moths possess specialized olfactory structures, such as antennae, equipped with highly sensitive pheromone receptors (PRs) that detect species-specific chemical signals emitted by females thegoodscentscompany.comnih.govthegoodscentscompany.comherts.ac.uk. These PRs constitute a dedicated subfamily of odorant receptors (ORs), highlighting their specialized function in mate recognition thegoodscentscompany.comnih.gov.

The evolution of these complex communication systems is often characterized by dynamic genetic processes. The "birth-and-death" model of evolution, for instance, is thought to apply to multigene families encoding pheromone receptors and desaturases—enzymes crucial for pheromone biosynthesis uni.luthegoodscentscompany.com. This model suggests that some genes are maintained over long periods, while others are duplicated, lose functionality, or are deleted, providing a mechanism for rapid adaptation and diversification of pheromone systems uni.luthegoodscentscompany.com.

Intriguingly, research indicates that receptors tuned to Type I pheromones, which represent the majority of identified moth pheromones, may have emerged independently at least twice during lepidopteran evolution thegoodscentscompany.comthegoodscentscompany.commedchemexpress.com. This independent evolution is often facilitated by gene duplication events, followed by mutations that specifically modify the binding pockets of the receptors, allowing for the detection of novel or altered pheromone compounds thegoodscentscompany.com. Such shifts in receptor specificity are fundamental to the establishment of new pheromone communication channels, which can lead to reproductive barriers between populations thegoodscentscompany.comthegoodscentscompany.com.

Genetic Basis of Pheromone Variation and Speciation

Pheromone variation is a significant driver of reproductive isolation and, ultimately, speciation in moths wikipedia.orgherts.ac.ukuni.lunih.govnih.govthegoodscentscompany.com. Even subtle qualitative or quantitative differences in pheromone blends can act as powerful pre-mating barriers, preventing gene flow between closely related taxa wikipedia.orgherts.ac.uklipidmaps.org.

The genetic basis for these variations often lies within genes encoding enzymes involved in pheromone biosynthesis, such as desaturases and fatty-acyl reductases (FARs) wikipedia.orguni.luthegoodscentscompany.com. For instance, differential regulation or functional changes in desaturase genes can lead to significant shifts in pheromone composition uni.luthegoodscentscompany.com. Studies on the Ostrinia genus, which includes the European corn borer (Ostrinia nubilalis) and Asian corn borer (Ostrinia furnacalis), illustrate how reciprocal desaturase gene nonfunctionalization can alter pheromone blends and contribute to speciation herts.ac.ukuni.luthegoodscentscompany.com. In O. nubilalis, two strains ("E" and "Z") use different ratios of the same two pheromone compounds, (E)-11-tetradecenyl acetate (B1210297) and (Z)-11-tetradecenyl acetate, leading to reproductive isolation herts.ac.uk.

Furthermore, research suggests that phenotypic variation in sex pheromones can be influenced by single gene or locus variations, or by the interplay of multiple loci. A key challenge in understanding this evolution is that genes controlling female pheromone production and male behavioral response are often genetically unlinked, posing a conundrum for how coordinated changes occur during speciation.

Evolutionary Significance of Bombykol (B110295) in Bombyx mori Reproductive Isolation and Speciation Processes

Bombykol holds immense evolutionary significance as the primary sex pheromone of Bombyx mori and Bombyx mandarina, playing a critical role in mate identification and successful reproduction within these species. The evolution of this highly specific pheromone communication system in moths, exemplified by bombykol, has been instrumental in driving reproductive isolation and speciation thegoodscentscompany.com.

The male Bombyx mori exhibits extraordinary sensitivity to even minute quantities of bombykol, which is crucial for eliciting the full spectrum of sexual behaviors necessary for reproduction herts.ac.uk. This precise and highly tuned response underscores the strong selective pressures that have shaped the bombykol signaling pathway. The fact that B. mori males respond predominantly to bombykol, even in the presence of bombykal (B13413) (a minor component in the female blend that can act as an antagonist), further highlights the evolutionary refinement and specificity of the bombykol-mediated communication system nih.govnih.gov. This specificity ensures that males locate and mate with conspecific females, effectively preventing interbreeding with other species and reinforcing reproductive isolation.

Advanced Research Methodologies and Techniques in Bombykol Studies

Electrophysiological Recordings for Olfactory Response Analysis

Electrophysiological recordings are fundamental tools for measuring the electrical activity of neurons in response to olfactory stimuli, offering direct insights into the sensitivity and selectivity of the insect olfactory system to Bombykol (B110295).

Electroantennograms (EAG)

Electroantennograms (EAGs) are a widely used bioassay in entomology to detect volatile compounds perceived by the insect's antennal olfactory apparatus. This method, based on the discovery by Schneider in 1957, records small voltage fluctuations between the tip and base of an insect antenna upon pheromone stimulation. While the precise mechanism behind the EAG signal is not fully understood, it is generally assumed to be caused by the electrical depolarizations of numerous olfactory neurons within the antenna. ockenfels-syntech.com

EAGs have been instrumental in Bombykol research since its identification in the late 1950s, establishing Bombyx mori as a model organism for pheromone studies. mdpi.com Male Bombyx mori antennae exhibit strong EAG responses to Bombykol, while female antennae typically show no response, or significantly lower sensitivity to their own pheromones. mdpi.combackyardbrains.com This technique allows for the screening of biologically active compounds, purification of extracts, identification of active fractions, and selection of active synthetic compounds. ockenfels-syntech.com

Research findings using EAGs demonstrate the high sensitivity of male Bombyx mori to Bombykol. For instance, studies have shown that male moths respond to Bombykol, whereas females respond to other general odorants like linalool. backyardbrains.com Furthermore, EAG responses can be concentration-dependent. Experiments with BmOR1-recombinant baculovirus-infected female antennae showed robust EAG responses to Bombykol but not to Bombykal (B13413), indicating strong specificity for Bombykol. nih.govpnas.org

Table 1: Representative EAG Responses to Bombykol and Bombykal in Bombyx mori

| Moth Type/Condition | Stimulus (10 µg) | Mean EAG Response (mV) | Notes | Source |

| Wild-type male | Bombykol | 0.71 ± 0.12 | High sensitivity to Bombykol. | nih.gov |

| Wild-type male | Bombykal | 0.72 ± 0.10 | High sensitivity to Bombykal. | nih.gov |

| BmMasc mutant male | Bombykol | 0.12 ± 0.07 | Significantly lower response to Bombykol. | nih.gov |

| BmMasc mutant male | Bombykal | 0.07 ± 0.03 | Significantly lower response to Bombykal. | nih.gov |

| BmOR3 mutant male | Bombykol | Nearly normal | Normal response to Bombykol. | nih.gov |

| BmOR3 mutant male | Bombykal | Significantly lower | Significantly lower response to Bombykal. | nih.gov |

| BmPBP1 knockout male | Bombykol | Reduced | Reduced electrophysiological response. | researchgate.net |

| BmPBP1 knockout male | Bombykal | Reduced | Reduced electrophysiological response. | researchgate.net |

| BmOR1 infected female | Bombykol | Robust, dose-dependent | Ectopic expression confers responsiveness. | nih.govpnas.org |

| BmOR1 infected female | Bombykal | No response | Specificity for Bombykol. | nih.govpnas.org |

Single Sensillum Recordings (SSR)

Single sensillum recordings (SSR) provide a more localized and precise measurement of the electrical activity of individual olfactory receptor neurons (ORNs) housed within a single sensillum. nih.govnih.gov This technique allows researchers to investigate the responses of specific neurons to Bombykol and its analogs, revealing the remarkable sensitivity and selectivity of the insect's olfactory system at the cellular level. plos.org

In Bombyx mori, long sensilla trichodea on the male antennae typically house two specialized chemosensory neurons: one highly tuned to Bombykol and the other to Bombykal, an oxidized form of Bombykol. nih.govnih.gov SSR studies have shown that a single molecule of Bombykol is estimated to be sufficient to activate ORNs in male antennae of the silkworm moth, highlighting their extreme sensitivity. pnas.orgfrontiersin.orgmpg.de These receptor neurons also exhibit high selectivity, generally responding only to a single pheromone component. frontiersin.org

SSR experiments have confirmed the distinct responses of these neurons to Bombykol and Bombykal, with little to no cross-over. plos.org For example, studies on mutant Bombyx mori males have used SSR to evaluate the responses of individual sensilla to Bombykol and Bombykal, complementing EAG findings. nih.govbiorxiv.orgplos.org While EAGs provide a population-level response, SSR allows for the identification of specific neuron types and their individual firing patterns in response to varying concentrations of Bombykol. pnas.orgbiorxiv.org

Patch Clamp Recordings in Olfactory Neurons

Patch clamp recordings offer the highest resolution for studying ion channel activity and membrane currents in individual olfactory neurons. This technique allows for the precise measurement of elementary receptor currents (ERCs) elicited by single pheromone molecules. nih.gov In Bombyx mori, voltage-clamp analysis of Bombykol-sensitive cells in olfactory sensilla has revealed the high electrical resistance of these neurons. mpg.deoup.com

Research using patch clamp has shown that the amplitude of ERCs in Bombykol and Bombykal receptor neurons can vary significantly, ranging from 0.5 to 5.5 pA. nih.gov Quantal analysis of these amplitude distributions suggests that a quantum event underlies the ERCs, with a quantal size estimated at 0.6-0.7 pA. nih.gov This indicates that the activation of a single receptor molecule by a pheromone can lead to a measurable electrical event.

Furthermore, patch clamp experiments on insect ORNs have indicated that second messengers, such as inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), play a role in opening Ca2+-permeable channels, contributing to the olfactory transduction process. oup.com Studies on Xenopus laevis oocytes expressing the Bombykol receptor BmOR1 and its co-receptor BmOrco, when stimulated with Bombykol, have shown robust dose-dependent inward currents in two-electrode voltage clamp recordings, confirming the activation of a G protein-mediated signaling cascade upon Bombykol binding. nih.govpnas.orgplos.orgnih.gov

Calcium Imaging for Neural Activity Monitoring

Calcium imaging is a powerful technique that allows for the visualization and monitoring of neural activity by detecting changes in intracellular calcium concentrations, which are often correlated with neuronal firing. plos.orgresearchgate.net

Application of Calcium Imaging in Antennal Lobe Studies

Calcium imaging has been extensively applied to study the processing of Bombykol information in the antennal lobe (AL) of Bombyx mori, the primary olfactory center in insects. plos.orgjneurosci.orgresearchgate.netfrontiersin.org This technique enables researchers to observe odor-evoked activity patterns at the glomerular level, reflecting the integrated input from olfactory receptor neurons (ORNs) and the activity of local circuitry and projection neurons (PNs). plos.orgfrontiersin.org

Studies using calcium imaging in the silkmoth AL have investigated how Bombykol concentration affects the responses of second-order projection neurons (PNs). plos.orgjneurosci.org For instance, by specifically loading PNs innervating the toroid glomerulus (which processes Bombykol information) with a calcium indicator, researchers observed that PN calcium responses in dendrites showed monotonic increases with Bombykol concentration. plos.orgjneurosci.org However, calcium responses in PN somata exhibited decreased responses at higher odorant concentrations, suggesting postsynaptic inhibition. plos.org Local interneurons (LNs) activated at high Bombykol concentrations are a putative source of this inhibition, contributing to the preservation of time resolution in olfactory processing over a wide concentration range. plos.org

Calcium imaging has also been used to compare olfactory functions between domesticated Bombyx mori and their wild relatives, Bombyx mandarina, revealing differences in activity patterns in response to various environmental odorants. nih.govmpg.de Furthermore, it has been employed to monitor the activation of Bombykol receptors in cells, showing clear calcium responses when BmOR-1 expressing cells were superfused with Bombykol in the presence of Bombyx mori PBP. researchgate.netoup.com

Table 2: Calcium Imaging Findings in Bombyx mori Antennal Lobe Response to Bombykol

| Neuron Type | Stimulus Concentration | Dendritic Calcium Response | Somatic Calcium Response | Key Observation | Source |

| Projection Neurons (PNs) | Low (1-10 ng Bombykol) | Increased concentration-dependently | Increased concentration-dependently | Monotonic increase in both regions. | plos.org |

| Projection Neurons (PNs) | High (100-5000 ng Bombykol) | Increased concentration-dependently | Decreased | Postsynaptic inhibition at high concentrations. | plos.org |

| Olfactory Receptor Neurons (ORNs) | Single Bombykol pulses | Increased concentration-dependently | N/A | Direct ORN response to Bombykol. | jneurosci.org |

| ORN Axonal Arborizations | Intermittent Bombykol pulses | Highest to first stimulus, reduced for subsequent high concentrations | N/A | Adaptation to repeated stimuli. | jneurosci.org |

Integration with Other Techniques (e.g., Optogenetics)

The integration of calcium imaging with other advanced techniques, such as optogenetics, provides unprecedented control and precision in studying Bombykol processing. Optogenetics involves genetically introducing light-sensitive proteins (like Channelrhodopsin-2, ChR2) into specific neurons, allowing their activity to be precisely controlled by light. nih.govpnas.orgnih.gov

This combined approach enables researchers to activate pheromone-responsive ORNs with high temporal resolution, mimicking natural odor delivery. nih.govpnas.org For example, by expressing ChR2 in Bombykol-responsive ORNs, studies have shown that weak olfactory inputs, which are behaviorally subthreshold, can be amplified to suprathreshold levels through temporal integration in antennal lobe projection neurons. pnas.orgnih.gov This temporal integration is crucial for detecting minute amounts of Bombykol. pnas.org

Furthermore, pharmacological dissection combined with optogenetics and calcium imaging has revealed that GABAergic mechanisms inhibit the temporal integration of strong olfactory inputs, indicating that GABA signaling regulates PN responses in a stimulus-dependent manner. pnas.orgnih.gov This suggests a sophisticated mechanism where the olfactory system boosts weak signals near the behavioral threshold while suppressing the amplification of strong stimuli, thus defining the lower bound for behavioral responsiveness. pnas.org The ability to precisely control ORN stimulation with optogenetics, while simultaneously monitoring downstream neural activity with calcium imaging, offers a powerful avenue for dissecting the neural circuits underlying Bombykol detection and processing. nih.govresearchgate.net

Genetic Manipulation and Gene Editing in Bombyx mori Pheromone System Studies

The silkworm, Bombyx mori, serves as a crucial model organism for deciphering the genetic underpinnings of pheromone detection and processing due to its relatively simple sex pheromone system, where bombykol alone can elicit full sexual behavior in males. The availability of its whole genome sequence and various genetic manipulation techniques has significantly advanced research in this field. frontiersin.orgnih.gov

RNA Interference (RNAi) for Gene Functional Analysis

RNA interference (RNAi) is a powerful post-transcriptional gene silencing mechanism that has been widely employed in Bombyx mori to investigate the functional roles of genes involved in bombykol biosynthesis and pheromone reception. This technique involves injecting double-stranded RNAs (dsRNAs) corresponding to a gene of interest, leading to a dose-dependent reduction in the target gene's transcript levels and, consequently, its protein expression. pnas.orgnih.gov

Detailed Research Findings:

Disrupting the PBANR gene led to a loss of lipase (B570770) activity necessary for liberating pheromone precursors. pnas.org

Knockout of the pgACBP gene prevented the daily accumulation and fluctuation of triacylglycerols, which function as cellular deposits for pheromone precursors. pnas.org

RNAi-mediated knockdown of the Methoprene tolerant 1 (Met1) gene, a putative juvenile hormone receptor, in female pupae significantly decreased bombykol synthesis, highlighting the importance of juvenile hormone in pheromone production. plos.org

Studies have also identified and functionally characterized Bombyx mori Acyl Carrier Protein (BmACP) using an RNAi screening approach, confirming its essential role in the biosynthesis of the bombykol precursor fatty acid via the canonical fatty acid synthesis pathway. frontiersin.orgnih.gov

Pheromone Reception: While the provided search results primarily highlight RNAi's use in biosynthesis, RNAi is broadly applicable for functional analysis of genes related to reception, such as olfactory receptors or pheromone-binding proteins, by observing changes in electrophysiological responses or behavioral assays.

| Gene Name | Role in Biosynthesis | RNAi-Mediated Phenotype | Reference |

| pgFAR | Fatty acyl reductase | Reduced sex pheromone production | pnas.orgnih.gov |

| Bmpgdesat1 | Fatty acyl desaturase | Reduced sex pheromone production | pnas.orgnih.gov |

| pgACBP | Acyl-CoA-binding protein | Prevented accumulation of triacylglycerols (pheromone precursors) | pnas.orgnih.gov |

| PBANR | Pheromone biosynthesis activating neuropeptide receptor | Loss of lipase activity, reduced sex pheromone production | pnas.orgnih.govusda.gov |

| Met1 | Putative Juvenile Hormone receptor | Significant decrease in bombykol synthesis | plos.org |

| BmACP | Acyl Carrier Protein | Essential for bombykol precursor fatty acid biosynthesis | frontiersin.orgnih.gov |

CRISPR-Cas9 Gene Editing for Targeted Gene Knockout and Rescue

The CRISPR-Cas9 system has emerged as a highly efficient and heritable gene-editing tool in Bombyx mori, enabling precise targeted gene knockout and opening avenues for gene rescue experiments. frontiersin.orgplos.org This technology allows for the precise cutting of specific DNA sections, leading to gene inactivation or replacement. mdpi.com

Detailed Research Findings:

Olfactory System Disruption: CRISPR/Cas9 technology has been successfully used to disrupt the BmOrco gene in Bombyx mori, which severely impairs the olfactory system. Homozygous BmOrco mutants were unable to respond to sex pheromones, underscoring the gene's primordial function in olfactory transduction. frontiersin.org

Sex Determination and Behavior: CRISPR/Cas9 has been applied to investigate genes in the sex determination cascade that regulate olfactory-based sexual behaviors.

Loss of Bmdsx gene expression, achieved through CRISPR/Cas9, significantly reduced the peripheral perception of bombykol by downregulating the BmOR1 gene product, leading to a complete blockage of courtship behavior in adult males. plos.org

CRISPR/Cas9-mediated knockout of the Bmfru gene completely blocked mating behavior, although males still displayed normal courtship. This was linked to a reduced perception of bombykal due to downregulated BmOR3 expression. plos.orgresearchgate.net

Efficiency and Heritability: Direct microinjection of a mixture of Cas9-mRNA and single-guide RNA (sgRNA) into silkworm eggs has successfully induced targeted mutations, with high rates of germline mutation transmission observed. plos.org This system allows for the creation of homozygous mutants, providing robust models for functional gene analysis. plos.orgnih.gov

Table 2: CRISPR-Cas9 Applications in Bombyx mori Pheromone System Studies

| Targeted Gene | CRISPR-Cas9 Effect | Observed Phenotype/Outcome | Reference |

| BmOrco | Gene knockout | Severely disrupted olfactory system; inability to respond to sex pheromones | frontiersin.org |

| Bmdsx | Gene knockout | Reduced bombykol perception (via BmOR1 downregulation); blocked courtship behavior | plos.org |

| Bmfru | Gene knockout | Reduced bombykal perception (via BmOR3 downregulation); blocked mating behavior, normal courtship | plos.orgresearchgate.net |

Proteomics and Metabolomics Approaches to Bombykol Biosynthesis and Reception

Proteomics and metabolomics offer comprehensive insights into the proteins and metabolites involved in complex biological processes like bombykol biosynthesis and reception. These approaches allow for the identification, quantification, and characterization of molecular components, providing a system-wide view of the pheromone system.

Detailed Research Findings:

Proteomics in Biosynthesis: Proteomic analyses have been utilized to investigate protein expression profiles in Bombyx mori tissues, including the pheromone glands (PGs), which are responsible for synthesizing bombykol. While general proteomic studies have focused on developmental stages and silk protein biosynthesis nih.gov, specific proteomic investigations into bombykol biosynthesis pathways aim to identify enzymes and regulatory proteins involved in the conversion of precursors to bombykol. For example, studies have explored the molecular components involved in bombykol biosynthesis through various analyses, including proteomics. dntb.gov.ua

Metabolomics in Biosynthesis and Reception: Metabolomics involves the large-scale study of small molecules (metabolites) within cells, tissues, or organisms. In the context of bombykol, metabolomics can be used to:

Biosynthesis: Identify and quantify the precursors, intermediates, and final products of the bombykol biosynthetic pathway. Comparative metabolomics between, for instance, virgin and mated female pheromone glands, or between Bombyx mori and its wild relative B. mandarina (which produces only bombykol, unlike B. mori's bombykol/bombykal blend), can highlight differences in metabolic pathways and identify key enzymes or regulatory steps. mdpi.com

Reception: Analyze metabolic changes in male antennae upon exposure to bombykol or its analogs, potentially revealing downstream signaling pathways activated by pheromone reception. Metabolomics analysis of larval heads has identified various metabolites involved in carbohydrate, amino acid, and lipid metabolism, which are fundamental processes that underpin pheromone production and reception. mdpi.com

Computational Modeling and Bioinformatics in Pheromone Research (e.g., Molecular Dynamics Simulations)

Computational modeling and bioinformatics play a crucial role in understanding the molecular mechanisms underlying pheromone perception, particularly the interactions between bombykol and its binding proteins or receptors. These in silico methods complement experimental studies by providing atomic-level insights into protein dynamics and ligand binding.

Detailed Research Findings:

Pheromone-Binding Proteins (PBPs): Molecular dynamics (MD) simulations have been extensively used to study the Bombyx mori Pheromone-Binding Protein (BmorPBP), which encapsulates bombykol and transports it through the sensillar lymph to the receptor. nih.govmpg.dempg.de

Ligand Release Pathways: MD simulations, including replica-exchange molecular dynamics, essential dynamics, and force-probe molecular dynamics, have identified two likely dissociation routes for bombykol from BmorPBP: one along a flexible "front lid" (residues 60-68) and another along the protein termini at the back. Both routes appear physiologically relevant, and their multiplicity may reduce the entropic barrier for ligand binding. nih.govmpg.dempg.de

Binding Affinity and Selectivity: Computational studies, including free energy perturbation and docking, have investigated the binding affinity of BmorPBP to bombykol and bombykal. Surprisingly, these studies often indicate similar binding affinities for both compounds, suggesting that BmorPBP may not act as a pre-filter for discriminating between these two chemically similar pheromone components. Instead, the discrimination is likely achieved at the receptor level. mpg.dempg.de The hydroxyl group of bombykol forms a hydrogen bond with Ser56 within the BmorPBP binding cavity. mpg.de

Protein Conformation and pH Dependence: MD simulations have explored how pH changes influence the conformational flexibility of odorant binding proteins (OBPs) and their ligand release mechanisms. For BmorPBP, a pH-dependent conformational change leads to the formation of a C-terminal α-helix in the acidic form, which occupies the binding cavity, facilitating pheromone release. pnas.org

Bioinformatics for Receptor Identification: Bioinformatics approaches, coupled with molecular methods, have been instrumental in searching for and identifying candidate pheromone receptors in Bombyx mori. This involves analyzing genomic and transcriptomic data to find genes with homology to known insect olfactory receptors, particularly those expressed predominantly in male antennae and associated with pheromone-responsive cells. frontiersin.orgnih.govnih.gov The Bombyx mori olfactory receptor 1 (BmOR-1) was identified using such approaches and confirmed to be a male-specific G protein-coupled receptor that recognizes bombykol. pnas.org

Table 3: Computational Modeling and Bioinformatics Insights into Bombykol Pheromone System

| Technique | Focus Area | Key Findings | Reference |

| Molecular Dynamics Simulations | BmorPBP Ligand Release | Identified two dissociation routes (front lid, termini) for bombykol. | nih.govmpg.dempg.de |

| Molecular Dynamics Simulations | BmorPBP Binding Affinity | Similar binding affinity for bombykol and bombykal, suggesting receptor-level discrimination. | mpg.dempg.de |

| Molecular Dynamics Simulations | BmorPBP Conformational Changes | pH-dependent conformational change facilitates bombykol release. | pnas.org |

| Bioinformatics | Pheromone Receptor Identification | Identified male-specific candidate pheromone receptors (e.g., BmOR-1, BmOR-3). | frontiersin.orgnih.govplos.orgnih.govpnas.org |

Emerging Research Directions and Future Perspectives on Bombykol

Interdisciplinary Approaches Integrating Chemical Ecology, Neuroscience, and Evolutionary Biology

The study of Bombykol (B110295) inherently lends itself to interdisciplinary approaches, combining chemical ecology, neuroscience, and evolutionary biology to unravel the complexities of insect communication cornell.eduresearchgate.net. Chemical ecology focuses on the chemical signals mediating interactions between organisms, while neuroscience investigates the neural processing of these signals, and evolutionary biology explores how these systems have developed over time cornell.eduresearchgate.net.

Researchers are increasingly adopting a "systems perspective" in chemical ecology, moving beyond isolated studies of chemical cues to understand the entire information landscape cornell.edu. For instance, understanding how male moths locate mates through pheromones is not isolated but occurs within the broader context of their environment, including host plant volatiles cornell.eduresearchgate.net. Studies in Bombyx mori have shown that while bombykol alone is sufficient to trigger sexual behavior, non-bombykol odorant stimuli and circadian rhythms can modulate this behavior researchgate.netnih.gov. This highlights the need to integrate chemical signals with other sensory inputs and internal states.

From a neuroscience perspective, the extreme sensitivity and selectivity of the male moth's olfactory system to bombykol are being investigated at molecular and neural levels nih.govfrontiersin.org. Pheromone signals are detected by specialized olfactory receptor neurons (ORNs) in the antennae, transmitted to the antennal lobe (AL), and then further processed in higher brain centers to elicit orientation behavior nih.govfrontiersin.org. Advanced techniques, including optogenetics, are being used to precisely control ORN inputs and study how these signals are relayed and amplified in the brain to generate behavioral responses pnas.org. This integration of molecular, neural, and behavioral analyses provides a comprehensive understanding of pheromone recognition.

Evolutionary biology contributes by examining how species-specific communication channels, like the bombykol system, have evolved under strong selective pressures to become highly sophisticated signal-receptor systems pnas.orgresearchgate.net. The simple, yet robust, pheromone system of Bombyx mori, relying primarily on a single pheromone component, makes it an excellent model for deciphering these fundamental mechanisms of sex pheromone recognition nih.govfrontiersin.org. The concept of "pheromics" has been proposed as an integrated disciplinary research area within chemical ecology, aiming for system-wide investigation of animal pheromones, incorporating molecular genetics, chemical biology, metabolomics, proteomics, and genomics nih.gov.

Novel Insights into Pheromone Degradation and Inactivation Mechanisms

After activating pheromone receptors, bombykol molecules must be rapidly degraded or inactivated to allow for the detection of subsequent pheromone plumes and prevent receptor saturation pnas.orgfrontiersin.org. This rapid signal termination is crucial for the male moth's ability to track a pheromone source in a dynamic environment pnas.org.